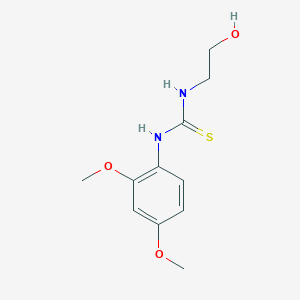

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

Description

Evolution and Research Trajectories of Thiourea (B124793) Scaffolds in Chemical Science

Thiourea, a structural analogue of urea where the oxygen atom is replaced by sulfur, and its derivatives represent a cornerstone in the landscape of chemical science. The thiourea scaffold, with its characteristic -NH-C(=S)-NH- linkage, is a versatile building block in organic synthesis and has been the subject of extensive research for over a century. mdpi.com The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) imparts these molecules with unique electronic and structural properties, allowing them to participate in a wide array of chemical reactions and intermolecular interactions.

Historically, the research trajectory of thiourea derivatives has evolved from fundamental studies of their synthesis and reactivity to their application in diverse fields. In medicinal chemistry, thiourea derivatives have emerged as a "privileged structure," demonstrating a broad spectrum of biological activities. These include antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. mdpi.comresearchgate.net The ability of the thiourea moiety to interact with various biological targets, such as proteins and enzymes, has driven the development of numerous therapeutic agents. biointerfaceresearch.com

Beyond the biomedical field, thiourea scaffolds have found applications in agriculture as pesticides and herbicides, and in materials science as components of polymers and as corrosion inhibitors. Their ability to form stable complexes with metal ions has also been exploited in the development of sensors and catalysts. The continuous exploration of novel synthetic methodologies and the quest for compounds with enhanced and specific functionalities ensure that thiourea derivatives remain a vibrant and significant area of chemical research.

Rationale for Dedicated Investigation into 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

The specific compound, 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, warrants a dedicated investigation due to the combination of a thiourea core with two key substituents: a 2,4-dimethoxyphenyl group and a 2-hydroxyethyl group. While direct experimental data on this exact molecule is limited in publicly available literature, a strong rationale for its study can be constructed based on the known properties of these individual moieties within other molecular frameworks.

The 2,4-dimethoxyphenyl substituent is a common feature in a variety of biologically active compounds. The methoxy (B1213986) groups can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. For instance, dimethoxybenzene derivatives have been investigated for their potential biological activities. The presence of these groups can enhance the binding affinity of a molecule to its biological target.

The 2-hydroxyethyl group is also a significant functional group in medicinal chemistry. The hydroxyl (-OH) group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. Furthermore, the presence of a hydroxyl group can increase the water solubility of a compound, which is often a desirable property for potential drug candidates. In the context of thiourea derivatives, a hydroxyethyl (B10761427) substituent can influence the molecule's conformation and its ability to interact with receptor sites.

Given the established biological importance of the thiourea scaffold and the potential for the 2,4-dimethoxyphenyl and 2-hydroxyethyl substituents to confer advantageous properties, a thorough investigation into the synthesis, characterization, and biological evaluation of 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is a logical and promising avenue for research. The exploration of this compound could lead to the discovery of new molecules with valuable applications in medicine or other areas of chemical science.

Detailed Research Findings on Analogous Thiourea Derivatives

In the absence of direct experimental data for 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, this section presents findings from studies on structurally related thiourea derivatives to infer potential areas of interest for the target compound.

Antimicrobial Activity of Phenyl-Substituted Thioureas

Numerous studies have demonstrated the antimicrobial potential of thiourea derivatives bearing substituted phenyl rings. The nature and position of the substituents on the phenyl ring can significantly influence the antimicrobial spectrum and potency. For example, a study on various N-phenyl and N-benzoylthiourea derivatives revealed selective activity against fungi and Gram-positive bacteria. ufba.br

| Compound | Substitution Pattern | Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| N-Benzoyl-N'-(4-chlorophenyl)thiourea | 4-chloro | Bacillus subtilis | 12.5 |

| N-Benzoyl-N'-(2,4-dichlorophenyl)thiourea | 2,4-dichloro | Staphylococcus aureus | 25 |

| N-Benzoyl-N'-(4-methylphenyl)thiourea | 4-methyl | Candida albicans | 50 |

| N-(3,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea | 3,5-dimethoxy | Staphylococcus aureus (biofilm) | Significant anti-biofilm activity |

Table 1: Antimicrobial activity of selected analogous phenyl-substituted thiourea derivatives. Data is illustrative and sourced from studies on similar compounds to suggest the potential of the target molecule. ufba.brfarmaciajournal.com

Enzyme Inhibition by Thiourea Derivatives

Thiourea derivatives are also known to be effective enzyme inhibitors, a property that is central to many of their therapeutic applications. nih.gov For instance, certain thiourea derivatives have shown potent inhibitory activity against urease, a bacterial enzyme implicated in various pathologies. researchgate.net The substitution pattern on the thiourea scaffold plays a critical role in determining the inhibitory potency.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Butyrylcholinesterase (BChE) | ~74 (as % inhibition) |

| 1-(Adamantan-1-yl)-3-(4-(trifluoromethyl)phenyl)thiourea | Soluble Epoxide Hydrolase (sEH) | 0.0082 |

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | Soluble Epoxide Hydrolase (sEH) | 0.021 |

| Thiourea conjugate of a dipeptide with a 4-fluorophenyl group | Urease | Potent inhibition noted |

Table 2: Enzyme inhibitory activity of selected analogous thiourea derivatives. IC50 values represent the concentration required for 50% inhibition. Data is illustrative and sourced from studies on similar compounds. researchgate.netsemanticscholar.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-15-8-3-4-9(10(7-8)16-2)13-11(17)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRONCLZTUCBXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)NCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366809 | |

| Record name | 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56485-38-2 | |

| Record name | 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2,4 Dimethoxyphenyl 3 2 Hydroxyethyl Thiourea

Optimized Synthetic Pathways for the Derivatization of Thiourea (B124793) Precursors

The most prevalent method for synthesizing N,N'-disubstituted thioureas is the addition of an amine to an isothiocyanate. uobabylon.edu.iq For the target compound, this involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with ethanolamine (B43304). This reaction is typically high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like acetonitrile (B52724) or ethanol (B145695). nih.gov

Alternative and greener synthetic strategies have been developed to avoid the use of potentially hazardous isothiocyanates. One such method involves the condensation of amines with carbon disulfide, often in an aqueous medium. researchgate.netorganic-chemistry.orgorganic-chemistry.org This approach can proceed through a dithiocarbamate (B8719985) salt intermediate, which then reacts with another amine to form the unsymmetrical thiourea. nih.gov Mechanochemical synthesis, which involves grinding the reactants together in the absence of a solvent, represents another environmentally friendly approach that can lead to high yields in short reaction times. nih.govasianpubs.org

Optimization of reaction conditions is key to maximizing yield and purity. Factors such as solvent polarity, reaction temperature, and the use of catalysts can significantly influence the outcome. For instance, "on-water" reactions have been shown to be effective for the synthesis of some thioureas, offering simple product isolation through filtration. organic-chemistry.org

Table 1: Comparison of Synthetic Pathways for Substituted Thioureas

| Method | Precursors | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isothiocyanate Addition | Amine + Isothiocyanate | Room temperature, organic solvent (e.g., acetonitrile) | High yield, mild conditions, readily available precursors. nih.gov | Isothiocyanates can be toxic. |

| Carbon Disulfide Condensation | Two different amines + CS₂ | Aqueous medium, reflux | Avoids toxic isothiocyanates, "green" approach. organic-chemistry.org | May have limited applicability for certain amines. researchgate.net |

| Mechanochemical Synthesis | Amine + Isothiocyanate or CS₂ | Solvent-free grinding | Environmentally friendly, rapid reaction times. nih.gov | May require specialized equipment (ball mill). |

| Ammonium Thiocyanate Method | Aroyl Chloride + NH₄SCN, then Amine | Acetonitrile, reflux | In situ generation of isothiocyanate. mdpi.com | Requires multi-step, one-pot procedure. |

Exploration of Substituent Effects on Reaction Efficiency and Product Yields

The efficiency and yield of thiourea synthesis are heavily influenced by the electronic and steric nature of the substituents on the precursors. In the synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, the key reactants are 2,4-dimethoxyaniline (B45885) (to form the isothiocyanate) and ethanolamine.

The 2,4-dimethoxy groups on the phenyl ring are electron-donating, which increases the electron density on the aniline (B41778) nitrogen. While this enhances the nucleophilicity of the parent aniline, it decreases the electrophilicity of the central carbon atom in the resulting 2,4-dimethoxyphenyl isothiocyanate. Conversely, the nucleophilicity of the amine reactant is a critical factor. researchgate.net Ethanolamine is a primary aliphatic amine, making it a strong nucleophile that readily attacks the electrophilic carbon of the isothiocyanate group.

Generally, amines with higher nucleophilicity react faster and provide higher yields. researchgate.net Steric hindrance around the nitrogen atom of the amine or the isothiocyanate group can slow down the reaction rate. For the target compound, neither precursor is significantly sterically hindered, facilitating an efficient reaction.

Table 2: General Substituent Effects on Thiourea Synthesis (Amine + Isothiocyanate)

| Substituent on Amine | Electronic Effect | Steric Effect | Expected Reactivity |

|---|---|---|---|

| Alkyl (e.g., Hydroxyethyl) | Electron-donating | Low | High |

| Aryl (e.g., Phenyl) | Electron-withdrawing (delocalization) | Moderate | Moderate |

| Aryl with Electron-Donating Groups | Increased nucleophilicity | Moderate | Higher than unsubstituted aryl |

| Aryl with Electron-Withdrawing Groups | Decreased nucleophilicity | Moderate | Lower than unsubstituted aryl |

Targeted Derivatization Reactions and the Synthesis of Structural Analogs

The structure of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea offers several sites for targeted derivatization to create structural analogs. These modifications can be used to explore structure-activity relationships in various chemical applications.

Derivatization of the Hydroxyl Group: The primary alcohol of the 2-hydroxyethyl moiety can be readily functionalized through reactions such as esterification or etherification. This allows for the introduction of various functional groups, altering the molecule's polarity and chemical properties.

Cyclization Reactions: Thioureas are valuable precursors for the synthesis of heterocyclic compounds. asianpubs.org For example, condensation with α-halocarbonyl compounds can yield 2-aminothiazole (B372263) derivatives.

Synthesis of Structural Analogs: A wide range of analogs can be synthesized by varying the starting materials. Changing the isothiocyanate or the amine allows for systematic modification of the structure. For instance, using different substituted anilines would alter the substitution pattern on the phenyl ring, while using other amino alcohols or functionalized amines would modify the other side of the molecule. nih.govnih.govnih.gov

Table 3: Examples of Potential Structural Analogs and Their Precursors

| Analog Name | Isothiocyanate Precursor | Amine Precursor |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea | 2,4-Dichlorophenyl isothiocyanate | Ethanolamine |

| 1-(2,4-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea | 2,4-Dimethoxyphenyl isothiocyanate | 3-Amino-1-propanol |

| 1-(4-Nitrophenyl)-3-(2-hydroxyethyl)thiourea | 4-Nitrophenyl isothiocyanate | Ethanolamine |

Mechanistic Elucidation of Formation Pathways for 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

The formation of thioureas from isothiocyanates and amines follows a well-established nucleophilic addition mechanism. mdpi.com The reaction proceeds through the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the ethanolamine on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) in 2,4-dimethoxyphenyl isothiocyanate. mdpi.com

Formation of an Intermediate: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. In this intermediate, the nitrogen from the ethanolamine bears a positive charge, and the sulfur atom carries a negative charge.

Proton Transfer: A rapid proton transfer occurs from the newly bonded, positively charged nitrogen atom to either the sulfur atom or another base in the medium. This step neutralizes the charges.

Final Product: The resulting tautomer quickly rearranges to the more stable thiourea structure, yielding 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea.

When carbon disulfide is used as the sulfur source, the mechanism involves the initial formation of a dithiocarbamate intermediate from the reaction of an amine with CS₂. nih.govmdpi.com This intermediate can then be desulfurized in situ to produce an isothiocyanate, which subsequently reacts with a second amine as described above. nih.gov

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Investigations of Molecular Architecture

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), provide detailed insights into the molecular structure and conformational preferences of thiourea (B124793) derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, the chemical shifts of specific protons and carbons are indicative of the electronic environment and, by extension, the molecule's conformation.

In thiourea derivatives, the protons of the N-H groups are particularly informative. Their chemical shifts can vary depending on their involvement in intra- and intermolecular hydrogen bonding. researchgate.netnih.gov The presence of distinct N-H signals can suggest different conformational states in solution. researchgate.net Rotational barriers around the C(S)-N bonds can be significant enough to result in separate NMR resonances for different conformers at low temperatures. researchgate.net

A hypothetical ¹H NMR data table for 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea in a solvent like deuterated chloroform (B151607) (CDCl₃) might look as follows, based on characteristic chemical shifts for similar structures:

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H | 6.4 - 7.5 | Multiplet | Protons on the dimethoxyphenyl ring. |

| N¹-H | 8.0 - 9.0 | Singlet (broad) | Amide proton adjacent to the phenyl ring. |

| N³-H | 6.5 - 7.5 | Triplet (broad) | Amide proton adjacent to the ethyl group. |

| O-CH₃ | 3.8 - 3.9 | Singlet | Methoxy (B1213986) group protons. |

| N-CH₂ | 3.6 - 3.8 | Quartet | Methylene (B1212753) protons adjacent to the nitrogen. |

| O-CH₂ | 3.9 - 4.1 | Triplet | Methylene protons adjacent to the hydroxyl group. |

| O-H | 2.0 - 3.0 | Singlet (broad) | Hydroxyl proton, position can vary. |

Vibrational Spectroscopy (FTIR and Raman): Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding. The N-H stretching frequencies in the infrared spectrum are particularly useful for analyzing the conformation of thioureas. researchgate.net Distinct N-H stretching bands can be assigned to different conformers, such as trans-trans and trans-cis arrangements of the substituents relative to the C=S bond. researchgate.net For instance, studies on diphenylthioureas have shown two distinct N-H stretching bands, which were attributed to cis and trans conformations. researchgate.net

Key vibrational frequencies for thiourea derivatives include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region. The presence of multiple bands can indicate different hydrogen-bonding environments or conformational isomers. researchgate.net

C=S stretching: This vibration, often found in the 1200-1400 cm⁻¹ range, is characteristic of the thiourea core. dergipark.org.tr

C-N stretching: These bands appear in the fingerprint region and are coupled with other vibrations.

The analysis of these spectroscopic features allows for a detailed reconstruction of the dominant conformations of 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea in solution.

Single-Crystal X-ray Diffraction Studies: Insights into Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. While specific crystallographic data for 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is not publicly available, analysis of closely related structures provides a robust model for its solid-state conformation and intermolecular interactions. nih.govnih.gov

Molecular Conformation: In the solid state, thiourea derivatives often adopt a twisted conformation. A key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the thiourea moiety (N-C(S)-N). For similar compounds, such as 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea and 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, these dihedral angles are reported to be 62.57(4)° and 54.53(8)°, respectively. nih.govnih.gov This indicates a significant twist between the aromatic ring and the thiourea backbone.

The hydrogen atoms of the N-H groups in the thiourea core are typically found in an anti configuration relative to each other. nih.govnih.gov

Intermolecular Interactions: The crystal packing of thiourea derivatives is dominated by a network of hydrogen bonds. The N-H and O-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atoms of the hydroxyl and methoxy groups act as acceptors. nih.govnih.govmdpi.com

Common hydrogen bonding motifs observed in related crystal structures include:

N—H···S: A classic hydrogen bond that often links molecules into chains or dimers.

O—H···S: The hydroxyl group can form strong hydrogen bonds with the thiocarbonyl sulfur. nih.gov

N—H···O: The amide protons can interact with the oxygen atoms of the hydroxyl or methoxy groups. nih.govnih.gov

A representative table of crystallographic parameters for a related compound, 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea, is provided below to illustrate the type of data obtained from such studies. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9894 (3) |

| b (Å) | 8.0759 (2) |

| c (Å) | 12.8067 (4) |

| β (°) | 102.920 (1) |

| Volume (ų) | 1107.81 (5) |

| Z | 4 |

Conformational Dynamics of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea in Diverse Solvents

The conformation of flexible molecules like 1-(2,4-dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea can be significantly influenced by the surrounding solvent environment. The interplay of solute-solvent interactions, particularly hydrogen bonding, can alter the equilibrium between different conformers.

The conformational dynamics can be studied using a combination of spectroscopic techniques, such as variable-temperature NMR, and computational modeling. Solvents of varying polarity and hydrogen-bonding capability (e.g., chloroform, methanol, dimethyl sulfoxide) can be used to probe these effects.

In non-polar solvents, intramolecular hydrogen bonding may be favored, leading to more compact conformations. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules can disrupt intramolecular interactions and stabilize more extended conformations. For example, the strong hydrogen-bond accepting ability of dimethyl sulfoxide (B87167) (DMSO) could lead to a different conformational preference compared to a less interactive solvent like dichloromethane. researchgate.net

The study of conformational dynamics in different solvents is crucial for understanding how this molecule might behave in various chemical or biological environments, as the dominant conformation can directly impact its reactivity and interaction with other molecules.

Computational Chemistry and Theoretical Investigations of 1 2,4 Dimethoxyphenyl 3 2 Hydroxyethyl Thiourea

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors (e.g., DFT calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and compute key electronic and reactivity parameters. nih.govmdpi.comscispace.commdpi.com

The electronic character of the molecule is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this molecule, the HOMO is typically localized over the electron-rich dimethoxyphenyl ring and the sulfur atom of the thiourea (B124793) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the thiourea backbone.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity and lower stability. mdpi.com From these energies, global reactivity descriptors can be calculated to quantify the molecule's behavior. mdpi.com These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative framework for predicting reactivity. mdpi.com

Table 1: Theoretical Global Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, MEP analysis typically reveals negative potential (red/yellow regions) around the electronegative oxygen and sulfur atoms, identifying them as sites for nucleophilic attack. Positive potential (blue regions) is concentrated around the N-H protons of the thiourea group, highlighting their role as hydrogen bond donors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Flexibility

While quantum chemical calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and flexibility of the molecule over time in a simulated biological environment. nih.govresearchgate.net MD simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. dtic.mil

For 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, MD simulations can reveal the stability of different conformers arising from rotation around single bonds, such as the C-N bonds of the thiourea moiety and the bonds connecting the side chains. The simulation tracks trajectories, from which stable conformations and the energy barriers between them can be identified. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions helps to quantify the stability of the molecular structure and the flexibility of specific regions, such as the hydroxyethyl (B10761427) and dimethoxyphenyl groups. researchgate.net

Prediction of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

The structure of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonds (IMHBs). unito.it These bonds can form between the hydrogen atom of an N-H group in the thiourea core (donor) and the oxygen atom of the 2-hydroxyethyl group (acceptor) or one of the methoxy (B1213986) groups on the phenyl ring. researchgate.netnih.gov

The formation of an IMHB creates a pseudo-cyclic structure, which imparts significant conformational rigidity and stability to the molecule. unito.it The presence and strength of these bonds can be predicted and analyzed using computational methods like Natural Bond Orbital (NBO) analysis. NBO analysis quantifies the donor-acceptor interactions within the molecule, providing a measure of the stabilization energy associated with the hydrogen bond. mdpi.com The Atoms in Molecules (AIM) theory is another powerful tool used to characterize the nature of these bonds by analyzing the electron density at specific points between the interacting atoms. dntb.gov.ua

Table 2: Potential Intramolecular Hydrogen Bonds

| Donor Group | Acceptor Atom | Description |

| Thiourea (N-H) | Oxygen (of -OH) | Forms a stable pseudo-ring, restricting conformational freedom. |

| Hydroxyl (O-H) | Sulfur (of C=S) | A potential interaction that influences the orientation of the side chain. |

| Thiourea (N-H) | Oxygen (of -OCH3) | Interaction with the methoxy group on the phenyl ring, affecting planarity. |

These stabilizing interactions are crucial as they can lock the molecule into a specific conformation, which may be the bioactive conformation for interaction with a biological target.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry is also instrumental in elucidating potential reaction mechanisms involving 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea. By modeling reaction pathways, researchers can identify transition states (TS), which are the highest energy points along a reaction coordinate, and calculate the associated activation energies.

For thiourea derivatives, common reactions include tautomerization, oxidation, or complexation with metal ions. mdpi.com DFT calculations can be used to map the potential energy surface of a proposed reaction. By locating the transition state structure and calculating its vibrational frequencies (a valid TS has exactly one imaginary frequency), the energy barrier for the reaction can be determined. This information is invaluable for predicting the feasibility and kinetics of a chemical transformation without performing the actual experiment. For example, modeling the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms of the thiourea moiety can provide insights into its reactivity in different chemical environments.

Coordination Chemistry and Metal Complexation Studies of 1 2,4 Dimethoxyphenyl 3 2 Hydroxyethyl Thiourea

Ligand Behavior of the Thiourea (B124793) Derivative with Transition Metal Ions

Thiourea derivatives can coordinate to metal ions in several ways: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate chelating ligand involving both sulfur and nitrogen atoms. mdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiourea backbone, the reaction conditions, and the presence of other ligands.

For 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, monodentate coordination through the sulfur atom is a highly probable mode of interaction with transition metal ions. This is a common bonding mode for thiourea ligands. mdpi.com In this scenario, the sulfur atom acts as a soft donor, showing a preference for soft metal ions.

However, the presence of the 2-hydroxyethyl group introduces the possibility of bidentate chelation. Studies on the similar ligand, 1-allyl-3-(2-hydroxyethyl)thiourea, have shown that it coordinates to Pd(II) and Pt(II) in a bidentate manner, forming a six-membered chelate ring. enamine.netbohrium.com It is therefore plausible that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea could act as a bidentate ligand, coordinating through the sulfur atom and the oxygen atom of the hydroxyl group. The stability of the resulting chelate ring would be a significant driving force for this coordination mode.

The 2,4-dimethoxyphenyl group is expected to exert a significant steric and electronic influence on the coordination behavior. The bulky nature of this group could favor certain geometries and hinder the formation of others. Electronically, the methoxy (B1213986) groups are electron-donating, which would increase the electron density on the thiourea moiety and potentially enhance its donor capabilities.

Synthesis and Spectroscopic Characterization of Novel Metal Complexes

The synthesis of metal complexes with 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea would likely follow established procedures for other thiourea ligands. A general method involves reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724). mdpi.com The stoichiometry of the reactants can be controlled to favor the formation of specific complexes, for instance, a 2:1 ligand-to-metal ratio is often used to synthesize complexes of the type [M(L)₂X₂]. mdpi.com

Table 1: Expected Spectroscopic Data for Metal Complexes of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

| Spectroscopic Technique | Expected Observations upon Complexation | Reference Analogy |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift of the ν(C=S) band to lower frequency. Shift of the ν(C-N) band to higher frequency. Appearance of new bands corresponding to M-S and M-O vibrations. | mdpi.com |

| ¹H NMR Spectroscopy | Downfield shift of the N-H protons. Shift in the signals of the methylene (B1212753) protons of the hydroxyethyl (B10761427) group. | researchgate.net |

| ¹³C NMR Spectroscopy | Upfield or downfield shift of the C=S carbon signal, confirming coordination through sulfur. | researchgate.net |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion. Charge transfer bands may also be observed. | mdpi.com |

Spectroscopic techniques are crucial for characterizing the resulting metal complexes and determining the coordination mode of the ligand. In the IR spectrum, a shift in the C=S stretching vibration to a lower frequency upon complexation is a strong indicator of coordination through the sulfur atom. mdpi.com If the hydroxyl group is also involved in coordination, changes in the O-H stretching frequency would be expected.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of the complexes in solution. In the ¹H NMR spectrum, the signals of the protons adjacent to the donor atoms are expected to shift upon coordination. For example, a downfield shift of the N-H proton signals is often observed. researchgate.net In the ¹³C NMR spectrum, a shift in the resonance of the C=S carbon is indicative of sulfur coordination. researchgate.net

UV-Visible spectroscopy can be used to study the electronic properties of the complexes. The appearance of new absorption bands in the visible region can often be attributed to d-d electronic transitions within the metal center, providing information about the coordination geometry. mdpi.com

Crystallographic Analysis of Metal-Thiourea Coordination Geometries

For instance, with divalent metal ions like Co(II), Ni(II), and Zn(II), tetrahedral geometries are common, especially with bulky ligands. nih.gov In these cases, the metal center is typically coordinated to two thiourea ligands and two anionic ligands (e.g., halides). Square planar geometries are often observed for Pd(II) and Pt(II) complexes. nih.gov

Table 2: Potential Crystallographic Parameters for a Hypothetical Metal Complex

| Parameter | Expected Value/Information | Reference Analogy |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | enamine.netnih.gov |

| Space Group | e.g., P2₁/n or P-1 | enamine.netnih.gov |

| Coordination Geometry | Tetrahedral, Square Planar, or Octahedral | nih.gov |

| Key Bond Lengths | M-S, M-O, C=S, C-N | nih.gov |

| Key Bond Angles | S-M-S, S-M-O, O-M-O | nih.gov |

| Supramolecular Features | Hydrogen bonding networks | nih.gov |

Theoretical Approaches to Understanding Metal-Ligand Binding Affinities and Complex Stability

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the nature of metal-ligand bonding. DFT calculations can be employed to optimize the geometries of the ligand and its metal complexes, predict vibrational frequencies, and analyze the electronic structure. mdpi.comnih.gov

By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can understand the electronic properties and reactivity of the complexes. The energy gap between the HOMO and LUMO is an indicator of the stability of the complex.

Furthermore, theoretical calculations can be used to investigate the binding affinity between the ligand and different metal ions. By comparing the calculated binding energies for different coordination modes (e.g., monodentate vs. bidentate), it is possible to predict the most favorable mode of interaction. These theoretical studies can guide synthetic efforts and help in the rational design of new metal complexes with desired properties.

Biological Activity Mechanisms in Vitro and in Silico Perspectives

Mechanistic Studies of Enzyme Inhibition by 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

Thiourea (B124793) derivatives are recognized as potent inhibitors of various enzymes, a capability attributed to the thiocarbonyl group's ability to coordinate with metal ions in enzyme active sites and the amino groups' capacity to form hydrogen bonds. biointerfaceresearch.comnih.gov

Potential enzyme targets for 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea include:

Tyrosinase: This copper-containing enzyme is crucial for melanin (B1238610) biosynthesis. Structurally similar compounds, such as those with methoxyphenyl groups, are investigated as tyrosinase inhibitors for applications in treating hyperpigmentation. mdpi.comnih.govdergipark.org.tr The inhibitory mechanism likely involves the sulfur atom of the thiourea moiety chelating the copper ions in the enzyme's active site, thereby blocking substrate access.

Urease: This nickel-containing enzyme is a key virulence factor in certain bacteria, like Helicobacter pylori. Thiourea derivatives have demonstrated strong inhibitory activity against urease, again suggesting a mechanism involving metal chelation. nih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system. Some thiourea compounds have shown inhibitory activity against these enzymes, indicating potential applications in neurological disorders. dergipark.org.trnih.govresearchgate.net

Kinetic studies on related thiourea inhibitors reveal various modes of inhibition. Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, are used to determine the mechanism. Depending on the specific enzyme and inhibitor structure, thiourea derivatives can act as competitive, non-competitive, or mixed-type inhibitors. mdpi.comresearchgate.net For instance, kinetic analysis confirmed competitive inhibition of tyrosinase by an indole-thiourea derivative. mdpi.com

Table 1: Enzyme Inhibition Profile of Various Thiourea Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Type of Inhibition |

| Indole-thiourea derivative 4b | Mushroom Tyrosinase | 5.9 ± 2.47 µM | Competitive |

| Quinazolinone derivative 3a | Jack Bean Urease | 6.38 ± 0.11 µg/mL | - |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | - |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | - |

| Sulfaclozine-thiourea derivative 2h | Butyrylcholinesterase (BChE) | 8.30 ± 0.40 µM | - |

This table presents data from various thiourea derivatives to illustrate the potential enzymatic inhibitory activities and is based on findings from multiple studies. mdpi.comdergipark.org.trresearchgate.netnih.gov

Molecular Docking and Receptor Interaction Profiling

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific biological target, such as a protein or DNA. biointerfaceresearch.comnih.gov For thiourea derivatives, docking studies have provided crucial insights into their mechanisms of action, particularly in anticancer and antimicrobial activities. researchgate.netresearchgate.netresearchgate.net

The process involves generating a 3D model of the ligand, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, and docking it into the binding site of a target receptor. The stability of the resulting complex is evaluated based on its binding energy, with lower values indicating a more favorable interaction. Key interactions typically involve:

Hydrogen Bonding: The N-H groups of the thiourea backbone and the terminal hydroxyl group can act as hydrogen bond donors, while the sulfur and oxygen atoms can act as acceptors.

Hydrophobic Interactions: The dimethoxyphenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor's binding pocket. biointerfaceresearch.com

Metal Coordination: The sulfur atom can coordinate with metal ions present in the active sites of metalloenzymes.

Common protein targets for thiourea derivatives in docking studies include protein kinases (e.g., EGFR, VEGFR, BRAF), enzymes involved in bacterial cell wall synthesis, and DNA topoisomerases. biointerfaceresearch.comresearchgate.netnih.govnih.govfip.org For example, docking studies of thiourea derivatives with the epidermal growth factor receptor (EGFR) have revealed key hydrogen bond interactions with residues like Met793, which are critical for inhibitory activity. nih.gov Similarly, studies on 1-allyl-3-(2-hydroxyethyl)thiourea complexes showed that the hydroxyl group positively impacts DNA binding. bohrium.com

Table 2: Representative Binding Energies of Thiourea Derivatives with Anticancer Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzodioxole Thioureas | EGFR | -6.5 to -8.1 | Met793, Asp855 |

| Pyridin-2-yl Thioureas | HER2 | - | Cys805, Asp863 |

| Indole-thiourea derivative 4b | Tyrosinase (mTYR) | -7.0 | His259, His263, Val283 |

| Thiourea-Iron(III) Complexes | NUDT5 | - | - |

| Benzenesulfonamide Thioureas | M. tuberculosis InhA | -10.44 | Met98 |

This table compiles data from various studies to show typical binding affinities and interactions for thiourea derivatives with relevant biological targets. biointerfaceresearch.commdpi.comnih.govnih.govnih.gov

Antioxidant and Radical Scavenging Activity: Molecular Mechanisms

Thiourea and its derivatives are well-known for their antioxidant properties and ability to scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH). hueuni.edu.vnnih.govnih.gov This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases. The dimethoxyphenyl group in 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, being an electron-donating substituent, is expected to enhance this antioxidant potential.

The primary mechanisms by which thiourea derivatives exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): This is considered the most probable mechanism. hueuni.edu.vnresearchgate.netchemicaljournal.in The N-H bonds in the thiourea core can undergo homolytic cleavage to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiourea radical is stabilized by resonance.

Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the thiourea derivative first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.

Standard in vitro assays used to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. hueuni.edu.vnresearchgate.net In these tests, the antioxidant compound reduces the stable colored radicals (purple DPPH• or blue-green ABTS•+), leading to a measurable loss of color. The efficiency is often reported as the IC50 value, the concentration required to scavenge 50% of the radicals.

Table 3: Radical Scavenging Activity (IC50) of Representative Thiourea Derivatives

| Compound | DPPH Scavenging IC50 | ABTS Scavenging IC50 |

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 mM | 0.044 ± 0.001 mM |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 mM | 2.400 ± 0.021 mM |

Data from a comparative study on DPTU and BPTU, illustrating the influence of substituents on antioxidant activity. hueuni.edu.vn

Antimicrobial Efficacy: In Vitro Mechanistic Investigations on Microbial Targets

Thiourea derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. researchgate.netnih.govnih.gov The efficacy of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea would likely follow patterns observed for its analogs.

Key mechanistic insights include:

Selective Activity: Many thiourea compounds show potent activity against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis, but are less effective against Gram-negative bacteria. nih.govnih.gov This selectivity is often attributed to differences in the bacterial cell wall structure, as the outer membrane of Gram-negative bacteria can act as a barrier. nih.gov

Disruption of Cell Wall Integrity: One proposed mechanism involves the disruption of the bacterial cell wall. Studies on the thiourea derivative TD4 showed that it compromises the integrity of the MRSA cell wall by interfering with NAD+/NADH homeostasis, which is essential for cellular energy metabolism and structural maintenance. nih.gov

Enzyme Inhibition: The antimicrobial action can also be due to the inhibition of essential bacterial enzymes. For instance, some thiourea derivatives are designed to target enzymes involved in the biosynthesis of the bacterial cell wall or other critical metabolic pathways, such as DNA gyrase and topoisomerase IV. nih.govfip.org Molecular docking studies have shown that thiourea derivatives can bind effectively to the active site of Mycobacterium tuberculosis enoyl reductase (InhA), an enzyme crucial for mycolic acid synthesis. nih.gov

Table 4: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against Various Microbes

| Compound Class | Microorganism | MIC Range (µg/mL) |

| Thiourea Derivative TD4 | S. aureus (MRSA) | 2 |

| Thiourea Derivative TD4 | S. epidermidis | 2-16 |

| 3-amino-1,2,4-triazole Thioureas | S. aureus | 4-32 |

| 3-amino-1,2,4-triazole Thioureas | S. aureus (MRSA) | 4-64 |

| Thiadiazole/Imidazole Thioureas | S. aureus | 0.95 - 1.25 |

| Thiadiazole/Imidazole Thioureas | B. subtilis | 1.05 - 1.25 |

This table summarizes MIC values reported for various classes of thiourea derivatives against common bacterial strains. nih.govnih.govnih.gov

Cytotoxic Activity in Cellular Models: Pathways of Cell Death Induction and Cell Cycle Modulation

The anticancer potential of thiourea derivatives is a major area of research, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. nih.govresearchgate.netanalis.com.my The activity of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is hypothesized to involve the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Mechanisms of cytotoxic action include:

Induction of Apoptosis: Apoptosis is a controlled form of cell death crucial for eliminating damaged or cancerous cells. Thiourea derivatives have been shown to trigger this process. nih.gov Studies on 1,3-disubstituted thioureas demonstrated a strong pro-apoptotic effect in colon cancer cells (SW480, SW620), inducing a high percentage of cells into late-stage apoptosis or necrosis. nih.gov The mechanism can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation. Some thiourea compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov For example, studies have shown that certain diarylthiourea derivatives can cause cell cycle arrest in the S phase (the DNA synthesis phase) in MCF-7 breast cancer cells, which subsequently leads to apoptosis. nih.gov

Inhibition of Cancer-Related Enzymes: As discussed in sections 6.1 and 6.2, the cytotoxic effects are often directly linked to the inhibition of protein kinases (e.g., EGFR, HER2) that are overactive in many cancers and drive proliferation and survival. biointerfaceresearch.comnih.gov

Table 5: Cytotoxic Activity (IC50) of Thiourea Derivatives in Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC50 Value |

| 3,4-dichlorophenyl derivative 2 | SW620 (Colon) | 1.5 ± 0.72 µM |

| 4-CF3-phenyl derivative 8 | SW620 (Colon) | 5.8 ± 0.76 µM |

| 3,4-dichlorophenyl derivative 2 | K-562 (Leukemia) | 8.9 ± 1.15 µM |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 µM |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 µM |

Data compiled from studies on various thiourea derivatives, illustrating their potent cytotoxic effects against different cancer types. nih.govnih.gov

Structure Activity Relationship Sar Studies for 1 2,4 Dimethoxyphenyl 3 2 Hydroxyethyl Thiourea and Its Analogs

Systematic Evaluation of Structural Modifications on Biological Potency and Selectivity

The biological profile of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is intricately linked to its three main structural components: the 2,4-dimethoxyphenyl ring, the thiourea (B124793) linker, and the 2-hydroxyethyl group. Systematic modifications of these moieties have provided valuable insights into their respective contributions to biological potency and selectivity.

Modifications of the 2,4-Dimethoxyphenyl Moiety

The substitution pattern on the phenyl ring plays a pivotal role in modulating the biological activity of thiourea derivatives. The presence of electron-donating groups, such as methoxy (B1213986) groups, can significantly influence the compound's electronic and lipophilic properties.

Studies on related N-aryl thiourea derivatives have shown that the number and position of methoxy groups on the phenyl ring can drastically alter their biological efficacy. For instance, in a series of N-benzoyl-N'-(substituted phenyl)thiourea derivatives evaluated for their tyrosinase inhibitory activity, the position of the methoxy group was found to be critical. While specific data for 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is limited, general SAR trends suggest that the 2,4-dimethoxy substitution pattern likely contributes to a specific electronic and conformational profile that is favorable for certain biological targets. Altering this pattern, for example, by shifting the methoxy groups to the 3,4- or 3,5-positions, or by introducing other substituents like halogens or alkyl groups, would be expected to impact the compound's activity.

The following interactive table illustrates hypothetical SAR data based on common findings in thiourea derivatives, showcasing the effect of phenyl ring substitutions on a generic biological activity.

Modifications of the 2-Hydroxyethyl Moiety

The N'-(2-hydroxyethyl) group is another key determinant of the biological activity of the parent compound. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for binding affinity. Furthermore, the ethyl linker provides a degree of conformational flexibility.

Systematic replacement of the 2-hydroxyethyl group with other substituents, such as longer alkyl chains, cyclic systems, or aromatic moieties, can significantly affect potency and selectivity. For example, replacing the hydroxyethyl (B10761427) group with a simple alkyl chain might increase lipophilicity, which could enhance cell membrane permeability but potentially decrease specificity. Conversely, introducing more complex functional groups could lead to new interactions with the target, thereby enhancing potency.

The interactive table below provides a hypothetical representation of how modifications to the N'-substituent might influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their biological effects.

For thiourea derivatives, QSAR models have been developed to predict a range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects. sciencepublishinggroup.com These models typically employ a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly used descriptors in QSAR studies of thiourea derivatives include:

Electronic descriptors: Such as Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and dipole moments.

Steric descriptors: Such as molar refractivity (MR) and Taft steric parameters (Es), which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity and branching of the molecule.

A typical QSAR equation for a series of thiourea analogs might take the form:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where IC50 is the concentration of the compound required to produce a 50% inhibition of a particular biological response, and c1, c2, and c3 are coefficients determined by regression analysis.

Such models can provide predictive insights into how different structural modifications will affect the biological activity of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea and its analogs, thereby guiding the synthesis of more potent compounds.

Rational Design Principles for Optimizing Functional Properties

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new thiourea derivatives with optimized functional properties. The goal of rational design is to make targeted modifications to the lead compound's structure to enhance its desired biological activity while minimizing off-target effects.

Based on the general principles derived from the study of thiourea derivatives, the following rational design strategies could be applied to optimize the functional properties of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea:

Fine-tuning Phenyl Ring Substitution: Based on the desired biological target, the electronic and steric properties of the phenyl ring can be modulated. For instance, if increased electron density is found to be beneficial, additional electron-donating groups could be introduced. Conversely, if steric hindrance is an issue, smaller substituents could be explored.

Exploring Bioisosteric Replacements: The thiourea linker can be replaced with other bioisosteric groups, such as urea, guanidine, or other heterocyclic systems, to investigate the importance of the thiocarbonyl group for activity and to potentially improve pharmacokinetic properties.

Modifying the N'-Substituent for Enhanced Target Interaction: The 2-hydroxyethyl group can be systematically modified to probe for additional binding pockets on the target enzyme or receptor. This could involve introducing groups capable of forming different types of interactions, such as ionic or hydrophobic interactions. For example, incorporating a basic amine could introduce a positive charge, while adding a phenyl ring could enhance hydrophobic interactions.

The design and virtual screening of thiourea derivatives as inhibitors of specific enzymes, such as Sirtuin-1, have demonstrated the power of computational approaches in rational drug design. pensoft.netresearchgate.net In such studies, molecular docking is used to predict the binding mode of designed compounds within the active site of the target protein, allowing for the selection of the most promising candidates for synthesis and biological evaluation.

By combining the empirical data from SAR studies with the predictive power of QSAR models and the insights from molecular modeling, medicinal chemists can rationally design novel analogs of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea with improved potency, selectivity, and drug-like properties.

Applications in Chemical Science and Technology Non Biological/non Medical Focus

Role as an Analytical Reagent for Selective Metal Ion Detection and Separation

Thiourea (B124793) and its derivatives are well-established as effective chemosensors for various metal ions due to the presence of nucleophilic nitrogen and sulfur atoms that can coordinate with metal centers. rsc.org The compound 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is anticipated to serve as a selective analytical reagent for the detection and separation of metal ions. The thiocarbonyl group is a soft donor, showing a preference for soft metal ions. The molecule's design allows for multiple binding modes, potentially leading to high selectivity.

The dimethoxyphenyl and hydroxyethyl (B10761427) substituents can influence the selectivity and sensitivity of the reagent. The oxygen atoms of the methoxy (B1213986) and hydroxyl groups can also participate in coordination, creating a multidentate chelation environment that enhances the stability of the metal complex. This can be particularly useful for the selective recognition of specific metal ions from a mixture. The interaction with metal ions can lead to a measurable signal, such as a color change or a change in fluorescence, enabling its use in colorimetric or fluorometric sensors.

Table 1: Potential Metal Ion Interactions with 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

| Metal Ion | Potential Interaction Mechanism | Expected Signal Change |

| Hg²⁺ | Strong coordination with the sulfur atom of the thiourea group. | Fluorescence quenching or enhancement. |

| Cu²⁺ | Chelation involving the sulfur and nitrogen atoms of the thiourea core. | Colorimetric change. |

| Ag⁺ | Coordination with the sulfur atom. | Changes in UV-Vis absorption. |

| Pb²⁺ | Interaction with sulfur and potentially oxygen atoms. | Electrochemical signal change in potentiometric sensors. |

Potential in Catalysis: Mechanistic Considerations for Organic Transformations

Thiourea derivatives have emerged as powerful organocatalysts, primarily acting as hydrogen-bond donors to activate electrophiles. The two N-H protons of the thiourea moiety in 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea can form strong hydrogen bonds with substrates containing Lewis basic sites, such as carbonyl or nitro groups. This interaction increases the electrophilicity of the substrate, facilitating nucleophilic attack.

The 2,4-dimethoxyphenyl group, being electron-donating, can modulate the acidity of the N-H protons, thereby fine-tuning the catalytic activity. The hydroxyethyl group introduces an additional hydrogen-bond donating site and a potential site for catalyst immobilization or modification. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a Lewis basic site, are known for their high efficiency and stereoselectivity in various organic reactions. beilstein-journals.org While 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is not inherently a bifunctional catalyst in the traditional sense, the hydroxyl group could potentially play a role in organizing the transition state through additional hydrogen bonding.

Table 2: Potential Catalytic Applications of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea

| Reaction Type | Role of the Catalyst | Potential Substrates |

| Michael Addition | Activation of the electrophile (enone) via hydrogen bonding. | Nitroalkenes, α,β-unsaturated ketones. |

| Friedel-Crafts Alkylation | Activation of the electrophile. | Indoles, pyrroles. |

| Aldol Reaction | Activation of the aldehyde. | Aldehydes, ketones. |

| Baylis-Hillman Reaction | Activation of the aldehyde. | Aldehydes, activated alkenes. |

Integration into Advanced Materials Systems (e.g., polymer synthesis, sensor development, corrosion inhibition)

The functional groups present in 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea make it a versatile building block for advanced materials.

Polymer Synthesis: The primary alcohol of the hydroxyethyl group can be readily used for polymerization reactions. For instance, it can be converted to a methacrylate or acrylate monomer and then copolymerized with other vinyl monomers to introduce the metal-binding and hydrogen-bonding functionalities of the thiourea moiety into a polymer chain. Such functional polymers could find applications in areas like wastewater treatment for heavy metal removal or as polymeric catalysts.

Sensor Development: The compound can be immobilized on solid supports, such as silica gel or polymer films, to create solid-state sensors for metal ions. The immobilization can be achieved through the reaction of the hydroxyl group. These sensors would offer advantages like reusability and ease of separation from the sample matrix.

Corrosion Inhibition: Thiourea derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netredalyc.org They function by adsorbing onto the metal surface through the sulfur and nitrogen atoms, forming a protective layer that isolates the metal from the corrosive environment. jmaterenvironsci.com The 2,4-dimethoxyphenyl group in 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea would enhance the adsorption on the metal surface due to the presence of the aromatic ring and its electron-donating methoxy groups. The formation of a coordinate bond between the metal and the inhibitor molecule is a key step in the inhibition mechanism.

Table 3: Potential Performance as a Corrosion Inhibitor for Mild Steel in Acidic Medium

| Parameter | Expected Value/Behavior |

| Inhibition Efficiency | Expected to be high, potentially >90% at optimal concentrations. redalyc.org |

| Adsorption Mechanism | Likely to follow Langmuir adsorption isotherm, indicating monolayer formation. researchgate.net |

| Type of Inhibitor | Mixed-type, affecting both anodic and cathodic reactions. redalyc.org |

| Influence of Substituents | The dimethoxyphenyl and hydroxyethyl groups are expected to increase the surface coverage and stability of the protective film. |

Future Research Directions and Translational Outlooks for 1 2,4 Dimethoxyphenyl 3 2 Hydroxyethyl Thiourea

Exploration of Unconventional Synthetic Methodologies and Novel Derivatization Strategies

Future research into the synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea should prioritize the development of green and efficient methodologies. While the traditional synthesis likely involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with ethanolamine (B43304), exploring alternative, more sustainable routes is a key research direction.

Unconventional Synthetic Approaches:

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and product consistency. nih.gov Investigating the synthesis of the target compound using microreactor technology could lead to a more efficient and controlled manufacturing process.

Aqueous Medium Synthesis: The use of water as a solvent is highly desirable from an environmental and economic perspective. researchgate.netorganic-chemistry.orgresearchgate.net Research into "on-water" reactions for the synthesis of unsymmetrical thioureas could provide a greener alternative to conventional organic solvents. organic-chemistry.org

Deep Eutectic Solvents (DESs): These novel solvent systems, which are often biodegradable and have low toxicity, can also act as catalysts. rsc.org Exploring the use of DESs for the synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea could offer a dual benefit of a green reaction medium and enhanced reaction rates. rsc.org

Novel Derivatization Strategies:

The hydroxyethyl (B10761427) group provides a reactive handle for further chemical modification, opening up possibilities for creating a library of novel derivatives with tailored properties.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of various functional groups to modulate solubility, reactivity, and binding properties.

Polymerization: The molecule could serve as a functional monomer. Derivatization of the hydroxyl group to an acrylate or methacrylate would enable its incorporation into polymer chains, leading to functional materials with unique properties.

Coordination Chemistry: The thiourea (B124793) moiety, with its sulfur and nitrogen atoms, can act as a ligand for metal ions. mdpi.commdpi.com Derivatization of the hydroxyethyl group could be used to fine-tune the coordination properties of the molecule, leading to the development of novel metal complexes with catalytic or material applications. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved control, safety, and scalability nih.gov | Optimization of reaction parameters in a microreactor system. |

| Aqueous Medium Synthesis | Environmentally friendly, cost-effective researchgate.netorganic-chemistry.orgresearchgate.net | Investigation of catalyst-free or water-compatible catalyst systems. |

| Deep Eutectic Solvents | Green solvent, potential for catalytic activity rsc.org | Screening of different DES compositions for optimal yield and purity. |

| Derivatization | Tailored properties for specific applications | Synthesis of ester, ether, and polymerizable derivatives; exploration of coordination chemistry. mdpi.commdpi.com |

Advanced Multidimensional Spectroscopic and Computational Studies for Deeper Molecular Insights

A thorough understanding of the molecular structure and electronic properties of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea is crucial for predicting its behavior and designing future applications. Advanced spectroscopic and computational techniques can provide these essential insights.

Spectroscopic Characterization:

Multinuclear and Multidimensional NMR Spectroscopy: While standard 1H and 13C NMR are essential for structural confirmation, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. mdpi.comicaiit.org

Vibrational Spectroscopy (FT-IR and Raman): These techniques are sensitive to the vibrational modes of the molecule and can provide valuable information about the thiourea C=S bond, N-H bonds, and the hydroxyl group, including the presence and nature of hydrogen bonding. semanticscholar.orgiosrjournals.orgbibliotekanauki.pl

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.com

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) of the molecule. icaiit.orgnih.gov This information can help to rationalize experimental findings and predict reactivity. icaiit.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or interacting with other molecules or surfaces. nih.gov This can be particularly useful for understanding its potential role in catalysis or materials science. nih.gov

| Technique | Information Gained | Significance |

| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial relationships. mdpi.com | Unambiguous structural elucidation. |

| FT-IR and Raman Spectroscopy | Vibrational modes, functional group identification, hydrogen bonding. semanticscholar.orgiosrjournals.orgbibliotekanauki.pl | Understanding intermolecular interactions and bond strengths. |

| X-ray Crystallography | Precise solid-state structure and packing. mdpi.com | Definitive conformational analysis. |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reactivity prediction. icaiit.orgnih.gov | Rationalizing experimental data and guiding further research. |

| Molecular Dynamics (MD) | Dynamic behavior in various environments. nih.gov | Predicting interactions and mechanisms at the molecular level. |

Development of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea for Emerging Non-Biological Applications

While thiourea derivatives have been extensively studied for their biological activities, there is a growing interest in their non-biological applications. mdpi.comnih.gov The unique combination of functional groups in 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea makes it a promising candidate for several emerging technologies.

Organocatalysis: Chiral thiourea derivatives have emerged as powerful hydrogen-bond donor catalysts for a variety of asymmetric reactions. researchgate.netbeilstein-journals.org The thiourea moiety in the target compound can act as a hydrogen-bond donor to activate electrophiles. Future research could involve the synthesis of chiral versions of this molecule and their application in stereoselective catalysis. researchgate.net

Sensors: The thiourea group is known to interact with various anions and heavy metal ions. nih.gov This property can be exploited to develop chemosensors. The electronic properties of the dimethoxyphenyl group and the potential for modification of the hydroxyethyl group could be leveraged to design fluorescent or colorimetric sensors for specific analytes. nih.gov

Functional Polymers: As mentioned earlier, the molecule could be incorporated into polymers. acs.org Thiourea-functionalized polymers have shown promise as catalysts for CO2 conversion and as materials with unique binding properties. acs.org

Corrosion Inhibitors: Thiourea and its derivatives have been investigated as corrosion inhibitors for various metals due to the presence of sulfur and nitrogen atoms which can adsorb onto the metal surface. The specific substituents on 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea may enhance its effectiveness in this application.

Bridging Fundamental Research Findings to Applied Chemical Innovations and Industrial Processes

The ultimate goal of fundamental research is often its translation into practical applications and industrial processes. For 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, a clear pathway from basic science to industrial innovation can be envisioned.

Process Optimization and Scale-up: Once promising applications are identified, research will need to focus on optimizing the synthesis and purification processes to make them economically viable for large-scale production. This would involve moving from batch to continuous processing where feasible. nih.gov

Materials Integration: For applications in sensors or functional polymers, research will be required to integrate the compound into devices or materials. This could involve techniques such as surface functionalization, thin-film deposition, or composite material formulation.

Industrial Catalysis: If the compound or its derivatives prove to be effective organocatalysts, further research will be needed to develop robust and recyclable catalytic systems for industrial chemical synthesis. This could involve immobilizing the catalyst on a solid support.

Commercial Product Development: The final stage would involve collaboration with industry partners to develop commercial products based on the unique properties of this compound. This could range from specialty chemicals and catalysts to advanced materials and sensing devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic addition, typically by reacting 2,4-dimethoxyphenyl isothiocyanate with 2-hydroxyethylamine in a polar solvent (e.g., ethanol or methanol) under reflux. Key parameters include maintaining a 1:1 molar ratio, controlled temperature (60–80°C), and reaction times of 4–6 hours. Post-synthesis purification involves recrystallization from ethanol or column chromatography. Yield optimization requires careful control of moisture and oxygen-sensitive intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this thiourea derivative?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (-OCH3), hydroxyethyl (-CH2CH2OH), and thiourea (-NH-CS-NH-) protons/carbons.

- FT-IR : Confirm thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (e.g., SHELX refinement; R-factor < 0.05) .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited aqueous solubility due to hydrophobic aromatic groups. Stability tests under varying pH (3–10) and temperature (4–40°C) are recommended. Long-term storage requires desiccated, dark conditions to prevent hydrolysis or oxidation of the thiourea moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. halogen groups) and assess activity against standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial assays).

- Dose-Response Analysis : Use IC50/EC50 values under consistent assay conditions (e.g., 72-hour incubation for cytotoxicity).

- Mechanistic Profiling : Employ enzyme inhibition assays (e.g., kinase or protease targets) to identify primary modes of action .

Q. What computational approaches are employed to predict binding interactions and electronic properties of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate binding to biological targets (e.g., DNA topoisomerases) using PDB structures.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Dynamics (GROMACS) : Model solvation effects and conformational stability over nanosecond timescales .

Q. How is X-ray crystallography applied to determine the crystal structure, and what structural parameters are most informative?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.

- Refinement (SHELXL) : Analyze bond lengths (C-S: ~1.68 Å), angles (N-C-S: ~120°), and dihedral angles between aromatic planes.

- Hydrogen-Bonding Networks : Map interactions (e.g., N-H···O/S) to explain packing motifs and stability .

Data Analysis and Experimental Design

Q. What strategies are used to analyze substituent effects on the compound’s reactivity and bioactivity?

- Methodological Answer :

- Hammett Plots : Correlate σ values of substituents (e.g., -OCH3 vs. -NO2) with reaction rates or bioactivity.